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Compound of Interest

Compound Name: AMTB hydrochloride

Cat. No.: B1667263

An In-depth Examination of a Potent TRPM8 Antagonist for Drug Development Professionals

Introduction

AMTB hydrochloride, with the CAS number 926023-82-7, is a potent and selective antagonist
of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This technical guide
provides a comprehensive overview of AMTB hydrochloride, including its chemical properties,
mechanism of action, and key experimental data. The information is tailored for researchers,
scientists, and drug development professionals interested in the therapeutic potential of
TRPM8 modulation in various disease states, including overactive bladder, pain, and oncology.

Chemical and Physical Properties

AMTB hydrochloride, chemically known as N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-
N-(2-thienylmethyl)benzamide hydrochloride, is a white to off-white solid. Its chemical structure
and key properties are summarized in the table below.
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Property Value

CAS Number 926023-82-7

Molecular Formula C23H26N202S-HCI

Molecular Weight 430.99 g/mol

Purity >98%

Solubility Soluble in DMSO and water
Storage Store at -20°C for long-term stability

Mechanism of Action

AMTB hydrochloride functions as a selective antagonist of the TRPM8 channel, a non-
selective cation channel primarily known as the principal cold sensor in mammals. TRPM8
channels are activated by cold temperatures (typically below 25-28°C) and cooling agents like
menthol and icilin. Upon activation, TRPM8 allows an influx of cations, primarily Ca?* and Na*,
leading to depolarization of the cell membrane and the generation of an action potential in
sSensory neurons.

AMTB hydrochloride exerts its inhibitory effect by blocking the TRPM8 channel, thereby
preventing the influx of cations and subsequent neuronal signaling. This mechanism of action
underlies its therapeutic potential in conditions characterized by TRPM8 overactivity.

Quantitative Biological Data

The biological activity of AMTB hydrochloride has been characterized in various in vitro and in
vivo assays. The following tables summarize the key quantitative data.

In Vitro Activity
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Assay Type Cell Line Agonist Parameter Value Reference
HEK293
Ca?* Influx )
expressing .
Assay Icilin pICso 6.23 [1][2]
human
(FLIPR)
TRPMS8
o 143B
Cell Viability
Osteosarcom - ICso 15.34 uM [1]
(MTT Assay)
a
o U20s
Cell Viability
Osteosarcom - ICso 18.67 uM [1]
(MTT Assay)
a
o HOS
Cell Viability
Osteosarcom - ICso 21.45 uM [1]
(MTT Assay)
a
S MG63
Cell Viability
Osteosarcom - ICso 25.88 uM [1]
(MTT Assay)
a

In Vivo Activity
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Animal Administrat

Condition . Dose Effect Reference
Model ion Route
Decreased
frequency of
Anesthetized Overactive volume-
Intravenous 3 mg/kg )
Rats Bladder induced
bladder
contractions
Significantly
20 mg/kg suppressed
] Osteosarcom  Intraperitonea  (with 2.5 tumor growth
Nude Mice [11[3]
a Xenograft I mg/kg compared to
cisplatin) cisplatin
alone

Experimental Protocols

This section provides detailed methodologies for key experiments involving AMTB

hydrochloride.

In Vitro Calcium Influx Assay (FLIPR)

This protocol is adapted from standard procedures for measuring intracellular calcium
mobilization using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To determine the inhibitory potency (ICso) of AMTB hydrochloride on TRPMS8
channel activation.

Materials:
o HEK293 cells stably expressing human TRPM8
e Cell culture medium (e.g., DMEM with 10% FBS)

e FLIPR Calcium Assay Kit (e.g., Fluo-4 AM)
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Probenecid

Icilin (TRPM8 agonist)

AMTB hydrochloride

Assay buffer (e.g., HBSS with 20 mM HEPES)

96-well or 384-well black-walled, clear-bottom plates
Procedure:

e Cell Plating: Seed HEK293-hTRPM8 cells into the microplates at a density that will result in a
confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO:
incubator.

e Dye Loading: Prepare the calcium indicator dye solution (e.g., Fluo-4 AM) in assay buffer,
supplemented with probenecid to prevent dye extrusion. Remove the cell culture medium
and add the dye solution to each well. Incubate for 1 hour at 37°C.

o Compound Preparation: Prepare serial dilutions of AMTB hydrochloride in assay buffer.
Also, prepare a stock solution of the agonist icilin.

o FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR
instrument. b. Establish a baseline fluorescence reading for a defined period. c. Add the
AMTB hydrochloride solutions to the respective wells and incubate for a specified time
(e.g., 10-20 minutes). d. Add the icilin solution to all wells to stimulate the TRPM8 channels.
e. Record the fluorescence intensity over time.

o Data Analysis: The change in fluorescence upon agonist addition is indicative of Ca2* influx.
Calculate the percentage of inhibition for each concentration of AMTB hydrochloride
relative to the control (agonist alone). Determine the plCso value by fitting the concentration-
response data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the procedure for assessing the effect of AMTB hydrochloride on the
viability of cancer cells.
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Objective: To determine the cytotoxic or cytostatic effects of AMTB hydrochloride on cancer

cell lines.

Materials:

Cancer cell lines (e.g., 143B, U20S)
Cell culture medium
AMTB hydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)

96-well plates

Procedure:

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density
and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of AMTB hydrochloride
(e.g., 0-100 uM) and a vehicle control. Incubate for a specified duration (e.g., 48 hours)[1].

MTT Addition: After the incubation period, add 10 pL of MTT solution to each well and
incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

Solubilization: Carefully remove the medium and add 100 pL of the solubilization solution to
each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to
the vehicle control. Determine the 1Cso value, the concentration of AMTB hydrochloride that
causes 50% inhibition of cell viability.
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In Vivo Model of Overactive Bladder in Rats

This protocol describes the methodology for evaluating the efficacy of AMTB hydrochloride in

an animal model of overactive bladder.

Objective: To assess the effect of AMTB hydrochloride on bladder function in anesthetized

rats.

Materials:

Female Sprague-Dawley rats
Urethane (anesthetic)

Saline solution

AMTB hydrochloride
Bladder catheter

Infusion pump

Pressure transducer and data acquisition system

Procedure:

Animal Preparation: Anesthetize the rats with urethane (e.g., 1.2 g/kg, s.c.)[4]. Surgically
implant a catheter into the bladder dome for infusion and pressure recording.

Cystometry: a. Allow the animal to stabilize after surgery. b. Begin a continuous infusion of
saline into the bladder at a constant rate (e.g., 0.1 mL/min). c. Record the intravesical
pressure continuously. This will show filling phases and micturition contractions. d. Establish
a baseline of regular micturition cycles.

Drug Administration: Administer AMTB hydrochloride intravenously at the desired dose
(e.g., 3 mg/kg).
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o Data Recording and Analysis: Continue to record the cystometrogram after drug
administration. The primary endpoint is the frequency of volume-induced bladder
contractions. Compare the contraction frequency before and after drug administration to
determine the effect of AMTB hydrochloride.

Signaling Pathways

AMTB hydrochloride's antagonism of TRPM8 has been shown to impact downstream
signaling pathways, particularly in the context of cancer.

TGFf Signaling Pathway in Osteosarcoma

In osteosarcoma, TRPM8 activation is implicated in tumor progression. Treatment with AMTB
hydrochloride has been shown to suppress the Transforming Growth Factor B (TGF)
signaling pathway[1][2][5]. This is a critical pathway involved in cell growth, differentiation, and
apoptosis. The inhibition of this pathway by AMTB contributes to its anti-tumor effects in
osteosarcoma.

Click to download full resolution via product page

AMTB inhibits TRPMS, suppressing TGF[ signaling in osteosarcoma.

PI3K/Akt Sighaling Pathway in Pancreatic Cancer
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In pancreatic cancer, the PI3K/Akt signaling pathway is a key driver of tumor growth and
survival. While the direct link is still under investigation, antagonism of TRPM8 by compounds
like AMTB is hypothesized to interfere with this pathway, contributing to the observed anti-
proliferative effects in pancreatic cancer models.

Growth Factor
Receptor

Growth Factor Activates

Converts PIP2 to HEE Activates A Promotes ©
_____________
i
1
1
i
1

Modulates

>

i
i
i
i
i
]
i
!
TRPM8

<l

Click to download full resolution via product page
AMTB's inhibition of TRPM8 may modulate PI3K/Akt signaling in cancer.

Experimental Workflow: In Vitro Drug Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of AMTB
hydrochloride's anti-cancer properties.
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A typical workflow for in vitro screening of AMTB hydrochloride.

Conclusion
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AMTB hydrochloride is a valuable research tool for investigating the physiological and
pathophysiological roles of the TRPM8 channel. Its demonstrated efficacy in preclinical models
of overactive bladder and various cancers highlights its potential as a lead compound for the
development of novel therapeutics. The detailed experimental protocols and signaling pathway
information provided in this guide are intended to facilitate further research and drug discovery
efforts targeting the TRPM8 channel. As with any research compound, appropriate safety
precautions and handling procedures should be followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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